1H-Imidazol-1-amine, N-[(5-nitro-2-furanyl)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazol-1-amine, N-[(5-nitro-2-furanyl)methylene]- is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Vorbereitungsmethoden
The synthesis of 1H-Imidazol-1-amine, N-[(5-nitro-2-furanyl)methylene]- can be achieved through several synthetic routes. One common method involves the condensation of 1H-imidazole-1-amine with 5-nitro-2-furaldehyde under acidic conditions. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by cyclization to yield the desired product .
Industrial production methods often involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound .
Analyse Chemischer Reaktionen
1H-Imidazol-1-amine, N-[(5-nitro-2-furanyl)methylene]- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1H-Imidazol-1-amine, N-[(5-nitro-2-furanyl)methylene]- has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1H-Imidazol-1-amine, N-[(5-nitro-2-furanyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial cell walls or inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
1H-Imidazol-1-amine, N-[(5-nitro-2-furanyl)methylene]- can be compared with other similar compounds, such as:
1-Methylimidazole: This compound is a derivative of imidazole with a methyl group at the nitrogen atom.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: This compound is a derivative of metronidazole and is used as an analytical standard.
Metronidazole: A well-known antimicrobial agent used to treat various infections.
The uniqueness of 1H-Imidazol-1-amine, N-[(5-nitro-2-furanyl)methylene]- lies in its specific structural features and the presence of both imidazole and nitrofuranyl moieties, which contribute to its diverse chemical and biological properties .
Eigenschaften
CAS-Nummer |
113698-46-7 |
---|---|
Molekularformel |
C8H6N4O3 |
Molekulargewicht |
206.16 g/mol |
IUPAC-Name |
N-imidazol-1-yl-1-(5-nitrofuran-2-yl)methanimine |
InChI |
InChI=1S/C8H6N4O3/c13-12(14)8-2-1-7(15-8)5-10-11-4-3-9-6-11/h1-6H |
InChI-Schlüssel |
CCJWRDQDCASAIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=N1)N=CC2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.